Cas no 73873-52-6 (Cyclohexanecarboxylic acid, 3-methoxy-, (1R,3S)-rel-)
Cyclohexanecarboxylic acid, 3-methoxy-, (1R,3S)-rel- Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanecarboxylic acid, 3-methoxy-, (1R,3S)-rel-
- SCHEMBL14425477
- (1R,3S)-3-methoxycyclohexane-1-carboxylic acid
- cyclohexanecarboxylic acid,3-methoxy-,(1R,3S)-rel-
- cis-3-Methoxycyclohexanecarboxylicacid
- 73873-52-6
-
- MDL: MFCD30478474
- Inchi: 1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m1/s1
- InChI Key: KAWNRNMMEKTYGM-RQJHMYQMSA-N
- SMILES: O(C)[C@H]1CCC[C@@H](C(=O)O)C1
Computed Properties
- Exact Mass: 158.094294304Da
- Monoisotopic Mass: 158.094294304Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 46.5Ų
Cyclohexanecarboxylic acid, 3-methoxy-, (1R,3S)-rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D588734-500mg |
CYCLOHEXANECARBOXYLIC ACID, 3-METHOXY-, (1R,3S)-REL- |
73873-52-6 | 95% | 500mg |
$1450 | 2024-08-03 | |
| eNovation Chemicals LLC | D588734-500mg |
CYCLOHEXANECARBOXYLIC ACID, 3-METHOXY-, (1R,3S)-REL- |
73873-52-6 | 95% | 500mg |
$1450 | 2025-02-19 | |
| eNovation Chemicals LLC | D588734-500mg |
CYCLOHEXANECARBOXYLIC ACID, 3-METHOXY-, (1R,3S)-REL- |
73873-52-6 | 95% | 500mg |
$1450 | 2025-02-19 |
Cyclohexanecarboxylic acid, 3-methoxy-, (1R,3S)-rel- Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Cyclohexanecarboxylic acid, 3-methoxy-, (1R,3S)-rel-
Comprehensive Analysis of Cyclohexanecarboxylic acid, 3-methoxy-, (1R,3S)-rel- (CAS No. 73873-52-6)
Cyclohexanecarboxylic acid, 3-methoxy-, (1R,3S)-rel- (CAS No. 73873-52-6) is a chiral organic compound with significant applications in pharmaceutical synthesis and specialty chemicals. Its unique stereochemistry, characterized by the (1R,3S)-rel- configuration, makes it a valuable intermediate for asymmetric synthesis. Researchers and industries are increasingly interested in this compound due to its role in developing enantioselective catalysts and bioactive molecules. The presence of the 3-methoxy group enhances its solubility and reactivity, which is critical for fine chemical manufacturing.
In recent years, the demand for chiral building blocks like Cyclohexanecarboxylic acid, 3-methoxy-, (1R,3S)-rel- has surged, driven by advancements in green chemistry and sustainable synthesis methods. Many users search for "chiral intermediates for drug development" or "stereoselective synthesis techniques," highlighting the growing focus on precision in molecular design. This compound's structural features align with these trends, as it offers a balance between stability and functional versatility. Its cyclohexane backbone provides rigidity, while the carboxylic acid group allows for further derivatization.
From an analytical perspective, CAS No. 73873-52-6 is often characterized using techniques such as NMR spectroscopy, HPLC, and mass spectrometry. These methods ensure high purity, which is essential for pharmaceutical applications. Users frequently inquire about "HPLC methods for chiral separation" or "NMR analysis of cyclohexane derivatives," reflecting the need for reliable quality control in synthetic chemistry. The compound's 3-methoxy substitution also influences its chromatographic behavior, making it a subject of method development studies.
The industrial relevance of Cyclohexanecarboxylic acid, 3-methoxy-, (1R,3S)-rel- extends to fragrances and agrochemicals, where its stereochemistry can impact biological activity. Searches like "chiral compounds in flavor industry" or "stereochemistry in crop protection" demonstrate cross-sector interest. As regulatory standards tighten, the demand for optically pure intermediates continues to rise, positioning this compound as a key player in high-value chemical production. Its synthesis often involves asymmetric hydrogenation or enzymatic resolution, topics frequently explored in academic and industrial research.
In conclusion, Cyclohexanecarboxylic acid, 3-methoxy-, (1R,3S)-rel- (CAS No. 73873-52-6) exemplifies the intersection of structural complexity and functional utility. Its applications span pharmaceuticals, agrochemicals, and beyond, driven by the broader trends of sustainability and precision chemistry. For researchers and manufacturers, understanding its properties and synthesis pathways remains crucial in leveraging its full potential.
73873-52-6 (Cyclohexanecarboxylic acid, 3-methoxy-, (1R,3S)-rel-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)